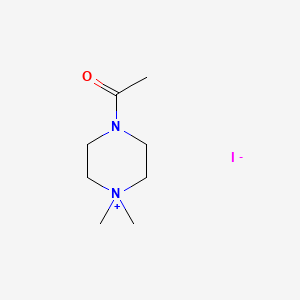

4-Acetyl-1,1-dimethylpiperazinium iodide

Descripción general

Descripción

El yoduro de acetildimetilpiperacinio es un compuesto químico que sirve como análogo estructural de la acetilcolina. Es conocido por su papel como agonista del receptor nicotínico de acetilcolina, específicamente dirigido al subtipo α4β2 con un valor de Ki de 29,9 nM

Métodos De Preparación

La síntesis del yoduro de acetildimetilpiperacinio normalmente implica la reacción de la 4-acetil-1,1-dimetilpiperazina con una fuente de yoduro. Un método común incluye los siguientes pasos:

Materiales de partida: 4-acetil-1,1-dimetilpiperazina y una sal de yoduro (por ejemplo, yoduro de sodio o yoduro de potasio).

Condiciones de reacción: La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo o etanol, bajo condiciones de reflujo.

Procedimiento: La 4-acetil-1,1-dimetilpiperazina se disuelve en el solvente y se agrega la sal de yoduro. La mezcla se calienta a reflujo durante varias horas, permitiendo que el ion yoduro reemplace al grupo saliente en el anillo de piperazina, formando yoduro de acetildimetilpiperacinio.

Purificación: El producto se purifica luego por recristalización o cromatografía en columna para obtener el compuesto puro.

Análisis De Reacciones Químicas

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, though specific details are not fully elaborated in available sources. Quaternary ammonium salts generally exhibit stability in aqueous solutions, but hydrolytic cleavage may occur under extreme pH conditions.

Alkylation/Nucleophilic Substitution

The synthesis protocol demonstrates the compound’s reactivity toward electrophilic agents. For instance, reaction with acyl chlorides (e.g., acetyl chloride) introduces acyl groups at the nitrogen center via nucleophilic substitution. This reaction is catalyzed by metal ions like Cu²⁺ and proceeds efficiently in polar aprotic solvents.

Stability and Reactivity

As a quaternary ammonium salt, the compound exhibits high stability due to the permanent positive charge on the nitrogen. This property reduces susceptibility to further alkylation but enables interactions with biological targets via ionic and hydrogen bonding.

Mechanism of Action

The compound acts as a nicotinic acetylcholine receptor (nAChR) agonist , specifically targeting the α4β2 subtype . Upon binding, it triggers:

-

Depolarization : Sodium (Na⁺) influx through activated ion channels.

-

Neurotransmission : Stimulation of cholinergic signaling pathways.

-

Upregulation : Increases α4β2 receptor density in M10 cells by 440% in vitro .

Structural and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇IN₂O |

| Molecular Weight | 284.14 g/mol |

| Storage | Room temperature |

| CAS Number | 75667-84-4 |

| PubChem ID | 5311072 |

The compound’s structure includes a piperazine ring with two methyl groups at the nitrogen centers and an acetyl group at the 4-position. Its Smiles notation is C[N+]1(C)CCN(CC1)C(=O)C.[I-] .

Aplicaciones Científicas De Investigación

Neuropharmacology

As an nAChR agonist, 4-acetyl-1,1-dimethylpiperazinium iodide is instrumental in neuropharmacological research. It specifically targets the α4β2 subtype of nAChRs, which are implicated in several neurological disorders.

- Mechanism of Action : The compound mimics acetylcholine, binding to nAChRs and facilitating the opening of ion channels. This leads to neuronal depolarization and action potential initiation, making it a valuable tool for studying synaptic transmission and receptor pharmacodynamics .

- Research Findings : Studies have demonstrated that this compound can enhance neurotransmission in models of neurodegenerative diseases, providing insights into potential therapeutic pathways for conditions such as Alzheimer's disease and schizophrenia .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for drug development targeting nAChRs.

- Drug Development : Its structural similarity to acetylcholine allows researchers to modify its structure to create new therapeutic agents. For instance, derivatives of this compound are being explored for their efficacy in treating cognitive deficits associated with neurodegenerative diseases .

- Case Study : A study investigated the effects of this compound on cognitive function in animal models, revealing significant improvements in memory tasks when administered at specific dosages .

Biological Studies

The compound is also utilized in various biological assays to elucidate the role of nAChRs in cellular signaling.

- Assay Applications : Researchers use this compound to explore the signaling pathways activated by nAChRs in different cell types. This includes studies on cellular responses to neurotransmitters and the modulation of synaptic plasticity .

- Experimental Observations : In vitro studies have shown that treatment with this compound can upregulate α4β2 receptor binding sites in certain cell lines, indicating its potential role in enhancing receptor availability and function .

Industrial Applications

Beyond academic research, there are potential industrial applications for this compound.

- Pesticide Development : Given the role of nAChRs in insect physiology, this compound may be explored for developing new pesticides that target these receptors selectively in pests while minimizing effects on non-target species .

Mecanismo De Acción

El yoduro de acetildimetilpiperacinio ejerce sus efectos uniéndose a los receptores nicotínicos de acetilcolina, específicamente al subtipo α4β2. Al unirse, imita la acción de la acetilcolina, lo que lleva a la apertura de los canales iónicos y la consiguiente entrada de cationes como sodio y calcio. Esto da como resultado la despolarización de la membrana neuronal y la iniciación de un potencial de acción. La alta afinidad del compuesto por el subtipo α4β2 lo convierte en una herramienta valiosa para estudiar la farmacología y la fisiología de los receptores nicotínicos .

Comparación Con Compuestos Similares

El yoduro de acetildimetilpiperacinio se puede comparar con otros agonistas del receptor nicotínico de acetilcolina, como:

Acetilcolina: El ligando natural para los receptores nicotínicos, pero con un rango más amplio de afinidades por los subtipos de receptores.

Nicotina: Un agonista bien conocido con alta afinidad por los receptores α4β2, pero también afecta a otros subtipos.

Epibatidina: Un potente agonista con alta afinidad por múltiples subtipos de receptores nicotínicos, pero con una toxicidad significativa.

Vareniclina: Un agonista parcial utilizado en la terapia de cesación del tabaquismo, con selectividad para los receptores α4β2.

El yoduro de acetildimetilpiperacinio es único en su similitud estructural con la acetilcolina y su orientación específica al subtipo α4β2, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Actividad Biológica

4-Acetyl-1,1-dimethylpiperazinium iodide (ADPI) is a synthetic compound notable for its structural similarity to acetylcholine, a crucial neurotransmitter in the central and peripheral nervous systems. This similarity underpins its biological activity, particularly its role as a nicotinic acetylcholine receptor (nAChR) agonist.

ADPI primarily targets the α4β2 subtype of nAChRs, which are ligand-gated ion channels. Upon binding, ADPI activates these receptors, facilitating ion flow across the cell membrane. This action can lead to either excitation or inhibition of neuronal activity depending on the specific receptor subtype involved. The compound exhibits a high affinity for the α4β2 nAChRs, with an inhibition constant (Ki) of 29.9 nM , indicating its potential effectiveness in modulating cholinergic signaling pathways critical for various physiological processes such as cognition and muscle contraction .

Biological Activity and Research Findings

Key Findings:

- Nicotinic Agonist Activity: ADPI has been shown to significantly activate α4β2 nAChRs without causing substantial desensitization, a common issue with other agonists. This characteristic enhances its utility in research aimed at developing selective nicotinic receptor modulators.

- Receptor Upregulation: In vitro studies indicate that ADPI can increase the number of α4β2 binding sites in certain cell lines by 440% , suggesting that it may enhance cholinergic signaling through receptor upregulation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of various piperazine derivatives compared to ADPI:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| N,N-Dimethylpiperazinium iodide | Quaternary Ammonium Salt | Nicotinic Agonist | Basic structure without acetyl group |

| N1-Acetyl-N4-dimethyl-piperazinium iodide | Quaternary Ammonium Salt | Moderate nicotinic activity | Different substitution pattern |

| 1-Methyl-4-(methylthio)phenylpiperazine | Piperazine Derivative | Nicotinic Agonist | Contains a phenyl group |

| 1-(3-Pyridyl)-N,N-dimethylmethanamine | Tertiary Amine | Nicotinic Agonist | Pyridine ring enhances receptor affinity |

| This compound | Quaternary Ammonium Salt | High-affinity nicotinic agonist | Distinct acetyl group enhances selectivity and potency |

This comparative analysis illustrates how the unique acetyl group in ADPI contributes to its enhanced receptor selectivity and potency relative to other compounds.

Case Studies and Applications

Research has highlighted several potential applications for ADPI:

- Neurodegenerative Disease Research: Given its action on nAChRs, ADPI is being investigated for its potential therapeutic effects in conditions like Alzheimer’s and Parkinson’s diseases, where cholinergic signaling is disrupted .

- Cognitive Enhancement Studies: Due to its ability to modulate cholinergic pathways, ADPI may serve as a candidate for cognitive enhancement research, particularly in aging populations or individuals with cognitive impairments .

- Pharmacological Development: The compound's selective action on α4β2 nAChRs makes it a valuable tool for developing new drugs targeting specific neurological pathways without the desensitization issues seen with other agonists .

Propiedades

IUPAC Name |

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLRKDEHGKPAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC[N+](CC1)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61167-35-9 (Parent) | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997105 | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75667-84-4 | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.